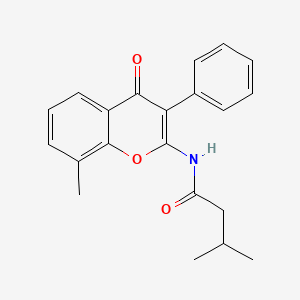

3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide is a synthetic molecule that may be related to various butanamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as urease inhibition, gastric acid antisecretory activity, and as potential anti-cancer agents .

Synthesis Analysis

The synthesis of related butanamide derivatives typically involves multi-step reactions starting from basic building blocks such as acids, esters, and amines. For instance, indole-based butanamides are synthesized through a sequence of transformations starting from 4-(1H-indol-3-yl)butanoic acid, followed by reactions with various electrophiles to yield the final products . Similarly, other studies have described the synthesis of butanamide derivatives by reacting substituted anilines with chlorobutanoyl chloride or by cyclocondensation of Schiff bases .

Molecular Structure Analysis

The molecular structure of butanamide derivatives is confirmed using spectral and elemental analysis. Techniques such as 1H NMR, 13C NMR, and IR spectroscopy are commonly employed to establish the structures of these compounds . The presence of substituents on the butanamide scaffold can significantly influence the molecular conformation and, consequently, the biological activity of these molecules.

Chemical Reactions Analysis

Butanamide derivatives can participate in various chemical reactions, including nucleophilic substitution reactions, which are often used to introduce different electrophiles into the molecule . The reactivity of these compounds can be exploited to synthesize a wide range of heterocyclic compounds, which are of interest due to their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of butanamide derivatives, such as solubility, melting points, and optical properties, are crucial for their potential application as therapeutic agents. For example, poor water solubility can limit the bioavailability of these compounds, necessitating further chemical modifications to improve their pharmacological properties . Thermal and electrochemical properties are also characterized to understand the stability and reactivity of these molecules .

Scientific Research Applications

Chromen Derivatives in Pharmaceutical Research

Chromen derivatives, including those related to the chemical structure of "3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide," are of significant interest in pharmaceutical research. These compounds are core structures of secondary metabolites with considerable pharmacological importance. For instance, studies on 6H-Benzo[c]chromen-6-ones, which share a part of the structural motif, reveal their use as secondary metabolites and their pharmacological significance (Mazimba, 2016). These synthetic procedures aim to produce compounds that could serve as key ingredients in drugs due to their bioactive properties.

Potential for Anti-inflammatory Applications

Isoflavones, a class of compounds that also include chromen structures, are noted for their natural anti-inflammatory agents. These compounds, found in dietary sources, have been extensively researched for their therapeutic activities, including anti-inflammatory, antioxidative, and chemopreventive effects. The relevance of this research lies in the structural similarities and potential biological activities that "this compound" might exhibit, suggesting its possible application in developing anti-inflammatory treatments (Danciu et al., 2018).

Mechanism of Action

Target of Action

“3-methyl-N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)butanamide” is an amide derivative. Amides are known to interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds .

Mode of Action

The mode of action of amides can vary greatly depending on their structure and the target they interact with. They can act as both an acid and a base due to the electron withdrawing and resonance effects associated with the carbonyl group .

Biochemical Pathways

The compound contains a chromene moiety, which is found in many bioactive compounds. Chromene derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The presence of the amide group could influence its solubility and permeability, which are key factors in drug absorption and distribution .

Result of Action

Based on its structure, it could potentially interact with various biological targets and influence multiple cellular processes .

Action Environment

The stability and efficacy of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, amides are more strongly acidic than ammonia due to the electron withdrawing and resonance effects associated with the carbonyl group .

properties

IUPAC Name |

3-methyl-N-(8-methyl-4-oxo-3-phenylchromen-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-13(2)12-17(23)22-21-18(15-9-5-4-6-10-15)19(24)16-11-7-8-14(3)20(16)25-21/h4-11,13H,12H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPAFOSQNKAPAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)CC(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)

![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2501055.png)

![Ethyl 2-[(4-methylphenyl)amino]propanoate](/img/structure/B2501057.png)

![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)

![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)

![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2501069.png)